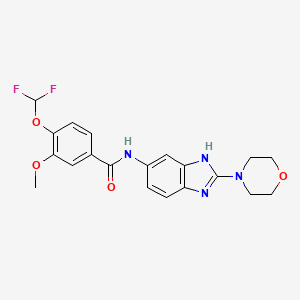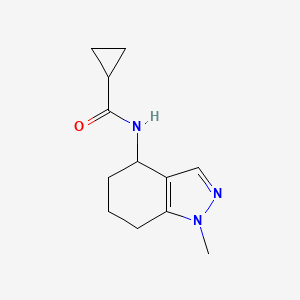
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the class of quinoline-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to possess antiviral activity against various viruses, including influenza A and B viruses. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is also stable and can be stored for extended periods without degradation. However, the limitations of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One area of interest is the development of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential side effects and toxicity of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Métodos De Síntesis
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde, followed by the condensation of the resulting intermediate with 2-cyanobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to yield high purity and high yields of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide's anticancer activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential as a chemotherapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-5-3-6-15(11-14)23-21(25)17-12-19(20-9-4-10-26-20)24-18-8-2-1-7-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWAYUBKNACBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
